molecular formula C12H18O8 B15088761 (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate

(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate

Cat. No.: B15088761
M. Wt: 290.27 g/mol
InChI Key: SQVZHDVADPLUHY-VXGBXAGGSA-N
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Description

(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate is an organic compound characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to a dioxene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethyl malonate and methoxyacetone as starting materials. The reaction is catalyzed by a base such as sodium methoxide, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

dimethyl (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxine-2,3-dicarboxylate

InChI

InChI=1S/C12H18O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h1-6H3/t11-,12-/m1/s1

InChI Key

SQVZHDVADPLUHY-VXGBXAGGSA-N

Isomeric SMILES

C[C@@]1([C@](OC(=C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Canonical SMILES

CC1(C(OC(=C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Origin of Product

United States

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